4-Chloro-2-(cyclohexylmethoxy)phenol

Description

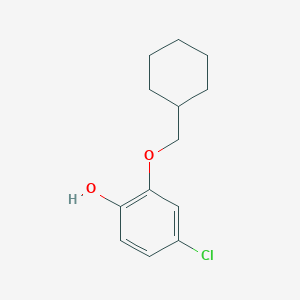

4-Chloro-2-(cyclohexylmethoxy)phenol is a halogenated phenolic compound featuring a chlorine substituent at the 4-position and a cyclohexylmethoxy group at the 2-position of the phenol ring.

Properties

IUPAC Name |

4-chloro-2-(cyclohexylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h6-8,10,15H,1-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAQAVKXEYDNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclohexylmethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 4-chlorophenol is reacted with cyclohexylmethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(cyclohexylmethoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 4-cyclohexylmethoxyphenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(cyclohexylmethoxy)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclohexylmethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Reactivity and Stability

- Chlorophene (4-Chloro-2-(phenylmethyl)phenol): Chlorophene shares the 4-chloro-2-substituted phenol scaffold but replaces the cyclohexylmethoxy group with a benzyl moiety. Studies show that chlorophene undergoes rapid oxidation by manganese oxides (δ-MnO₂), yielding coupling products and quinones due to phenolic radical formation . The benzyl group’s steric bulk and electronic effects likely enhance adsorption to mineral surfaces, accelerating degradation compared to less hydrophobic analogues. Key Difference: The cyclohexylmethoxy group in 4-Chloro-2-(cyclohexylmethoxy)phenol may confer greater metabolic stability than chlorophene’s benzyl group, as cyclohexyl rings are less prone to oxidative cleavage than aromatic benzyl groups.

- Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol): Triclosan’s additional chlorine atoms and ether linkage increase its hydrophobicity and resistance to microbial degradation. However, its ether bond is susceptible to cleavage under oxidative conditions, releasing 2,4-dichlorophenol .

Antimicrobial Activity

- Chlorophene : Exhibits broad-spectrum antimicrobial activity, with oxidative transformation by manganese oxides reducing its efficacy in environmental matrices .

- 4-Chloro-2-((5-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c): Demonstrates potent antibacterial activity (MIC = 8 µg/mL against Gram-positive and Gram-negative bacteria), comparable to ciprofloxacin .

- This compound (hypothetical projection): The cyclohexylmethoxy group may enhance membrane penetration in Gram-positive bacteria, but its bulky substituent could reduce binding affinity to bacterial enzymes compared to smaller substituents like oxadiazole.

Anticancer Activity

- 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h): Shows significant anticancer activity (PGI = 65.12 against SNB-19 glioblastoma) via tubulin inhibition, with a docking score of −8.030 kcal/mol .

- FPD5 (4-Chloro-2-(5-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol): Activates esterase D (ESD), promoting autophagy, which differs from tubulin-targeted mechanisms .

- This compound: The cyclohexylmethoxy group’s hydrophobicity may favor interactions with lipid-rich cancer cell membranes, but its lack of hydrogen-bonding groups (e.g., oxadiazole or pyrazole) could limit enzyme targeting.

Physicochemical Properties

Table 1 summarizes key properties of analogous compounds:

Environmental Behavior

- Oxidative Degradation: Chlorophene and triclosan react rapidly with manganese oxides, forming quinones and coupling products . The cyclohexylmethoxy group’s stability may slow this compound’s degradation, increasing environmental persistence.

- Hydrophobicity and Adsorption: The logP of this compound is expected to be higher than chlorophene’s (due to cyclohexyl vs. benzyl), favoring adsorption to soils and sediments, similar to triclosan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.